Pterocarpan Pterocarpan Pterocarpan is the simplest member of the class of pterocarpans that is 6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene.
Brand Name: Vulcanchem
CAS No.: 2035-50-9
VCID: VC21343094
InChI: InChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2
SMILES: C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24
Molecular Formula: C15H12O2
Molecular Weight: 224.25 g/mol

Pterocarpan

CAS No.: 2035-50-9

Cat. No.: VC21343094

Molecular Formula: C15H12O2

Molecular Weight: 224.25 g/mol

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Pterocarpan - 2035-50-9

CAS No. 2035-50-9
Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
IUPAC Name 6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene
Standard InChI InChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2
Standard InChI Key LZEPVVDVBJUKSG-UHFFFAOYSA-N
SMILES C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24
Canonical SMILES C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24

Chemical Structure and Properties

Basic Structure

Pterocarpan (C15H12O2) is the simplest member of the pterocarpan class, chemically identified as 6a,11a-dihydro-6H-benzofuro[3,2-c]chromene . The main structural feature consists of a tetracyclic system of benzofuran-benzopyran rings containing two chiral centers at positions 6a and 11a, which determine the stereochemistry of the molecule .

Physical and Chemical Properties

The basic properties of pterocarpan are summarized in the following table:

PropertyValue
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Exact Mass224.083729621 g/mol
Topological Polar Surface Area (TPSA)18.50 Ų
XlogP3.00
H-Bond Acceptors2
H-Bond Donors0
Rotatable Bonds0

Source: Data compiled from search results

Natural Occurrence and Distribution

Plant Sources

Pterocarpans have been mainly found in a large number of species belonging to diverse sub-families of the Leguminosae (Fabaceae) . The distribution of Leguminosae plants rich in pterocarpans has obvious regional characteristics, suggesting that research and utilization of these plant resources should be strengthened in specific geographical areas .

Notable Plant Species

Several plant species are known to contain pterocarpans and their derivatives:

  • Sophora flavescens (known as "Kushen" in China) - Contains multiple pterocarpans including a novel rearrangement derivative featuring a 6/5/5/6/5 pentracyclic ring system

  • Glycyrrhiza echinata - Source of pterocarpan synthase enzymes involved in pterocarpan biosynthesis

  • Millettia micans and Millettia dura - Root bark contains pterocarpans such as micanspterocarpan and 3-O-prenylmaackiain

Stereochemistry and Configuration

Stereochemical Features

The stereochemistry of pterocarpans is determined by the configuration at positions 6a and 11a . Only compounds with a cis fusion of B/C rings are present in nature, as computational studies show that the trans isomers are much less energetically favored than their cis counterparts . The absolute configuration of natural pterocarpans is typically assigned as 6aR, 11aR based on comparison with known structures .

Optical Activity

Most natural pterocarpans show high and negative optical rotation values, with [α]D ranging from –150 to –300 . The stereochemistry plays a crucial role in determining their biological activity, particularly their antimicrobial properties .

Biosynthesis

Biosynthetic Pathway

The biosynthesis of pterocarpan involves multiple enzymatic steps within the isoflavonoid pathway. The final step in pterocarpan biosynthesis is a ring closure reaction catalyzed by 2′-hydroxyisoflavanol 4,2′-dehydratase, also known as pterocarpan synthase (PTS) . This enzyme has been identified from species such as Glycyrrhiza echinata (GePTS1) with orthologs in soybean (GmPTS1) and Lotus japonicus (LjPTS1) .

Molecular Mechanism

Surprisingly, pterocarpan synthase proteins include amino acid motifs characteristic of dirigent proteins, which control stereospecific phenoxy radical coupling in lignan biosynthesis . The stereospecificity of substrates and products indicates that the 4R configuration is essential for the PTS reaction, and (−)- and (+)-pterocarpans are produced depending on the stereochemistry at C-3 . This final ring formation step is crucial in determining the stereochemistry of pterocarpans, which directly influences their biological activity .

Biological Activities

Antimicrobial Properties

Pterocarpans exhibit significant antifungal activity, which is one of their most documented biological properties . As phytoalexins, they form part of plants' defense mechanisms against microbial pathogens . The stereochemistry of pterocarpans plays a critical role in determining their antimicrobial efficacy .

Anti-inflammatory Activity

Various pterocarpan derivatives have demonstrated anti-inflammatory properties . For instance, compounds isolated from Sophora flavescens have been evaluated for their anti-inflammatory activities, indicating potential therapeutic applications .

Antitumor Properties

Research has shown that pterocarpans possess antitumor activities, making them potential candidates for cancer treatment . The complex, diversified genus-specific stereostructures of pterocarpans contribute to their antitumor properties .

Additional Biological Properties

Beyond the primary activities mentioned above, pterocarpans have also demonstrated:

  • Antioxidant properties

  • Insecticidal activities

  • Potential applications in treating various ailments including dysentery, trichomonas vaginitis, eczema, and pyogenic infections of the skin (as found in traditional medicinal applications of plants containing pterocarpans)

Notable Derivatives and Analogs

Structural Variations

The main substituents on the aromatic rings of pterocarpans are typically hydroxy or methoxy groups . Other substituents can result in a wide range of structural variations, including the formation of additional heterocyclic rings . The additional rings are principally methylenedioxy or dimethylchromene types, formed from cyclization between vicinal hydroxyl and methoxyl or monoprenyl groups .

Significant Derivatives

Several notable pterocarpan derivatives have been isolated and studied:

  • Flavescensin A - A novel rearrangement derivative of pterocarpan featuring a 6/5/5/6/5 pentracyclic ring system isolated from Sophora flavescens

  • Micanspterocarpan - Identified as (6aR, 11aR)-7,8,9-trimethoxy-3-hydroxypterocarpan from the root bark of Millettia micans

  • 3-O-prenylmaackiain - Isolated from Millettia dura

Research Developments and Future Perspectives

Recent Advances

Recent research has focused on elucidating the biosynthetic pathways of pterocarpans, with significant breakthroughs in identifying key enzymes like pterocarpan synthase . Additionally, novel pterocarpan derivatives continue to be discovered, expanding our understanding of their structural diversity and potential applications .

Future Directions

The growing body of knowledge about pterocarpans suggests several promising research directions:

  • Further investigation of structure-activity relationships to enhance biological efficacy

  • Development of synthetic methods to produce pterocarpans and their derivatives with specific stereochemical configurations

  • Clinical evaluation of pterocarpans for potential pharmaceutical applications

  • Exploration of regional Leguminosae plant resources for novel pterocarpan derivatives

  • Investigation into the ecological roles of pterocarpans in plant defense systems

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